REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][NH:5][C:6]=1[Cl:7].[C:8]([O-])([O-:10])=[O:9].[K+].[K+].C(=O)=O.Cl>O>[Cl:1][C:2]1[N:3]=[C:4]([C:8]([OH:10])=[O:9])[NH:5][C:6]=1[Cl:7] |f:1.2.3|
|
Name
|
|
Quantity
|
137 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CNC1Cl
|
Name
|
|
Quantity
|
414 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
was stirred in an autoclave at 200° C. under autogenous pressure for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while being cooled with ice
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(NC1Cl)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |